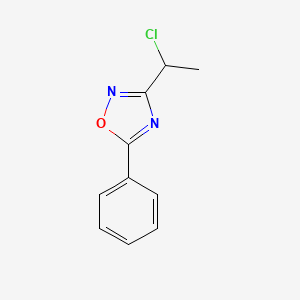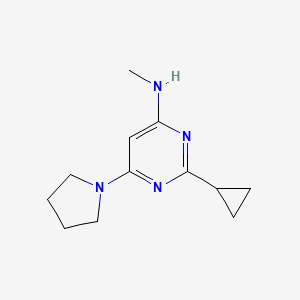
2-cyclopropyl-N-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine
Overview
Description
Synthesis Analysis
While specific synthesis details for “2-cyclopropyl-N-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine” were not found, pyrrolidine derivatives, which are similar, have been synthesized in various studies . For instance, a method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .Scientific Research Applications
Structural Analysis and Chemical Properties
The structural analysis of compounds similar to 2-cyclopropyl-N-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine offers insights into their chemical properties and potential applications. For example, the study on the crystal structure of cyprodinil, an anilinopyrimidine fungicide, reveals the spatial arrangement and weak π–π interactions that may contribute to its fungicidal activity. This information can be pivotal for designing compounds with enhanced efficacy and specificity (Jeon et al., 2015).
Synthesis and Derivatives
The synthetic routes to create derivatives of pyrimidin-4-amine compounds, including those with substituted amino groups and linked to other heterocyclic structures, have been extensively studied. These synthetic pathways are crucial for developing new compounds with potential biological activities. For instance, derivatives of pyrimidin-6-yl amino acids and diaminopyrrolo[2,3-d]pyrimidine-6-carboxylic acids, synthesized through optimal routes, possess fungicidal properties (Tumkevičius et al., 2000; 2013).
Biological Activity and Applications
Some synthesized compounds based on the pyrimidine structure have shown promising biological activities. For example, derivatives synthesized from 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one demonstrated significant plant growth-stimulating effects. These findings suggest potential agricultural applications for these compounds, offering an avenue for the development of new growth stimulators or protectants (Pivazyan et al., 2019).
Antimicrobial and Insecticidal Potential
The exploration of antimicrobial and insecticidal activities of pyrimidine derivatives has yielded valuable data for potential applications in medical and agricultural fields. Compounds such as (4,6-dimethyl-pyrimidin-2-yl)-(5-methyl-2-substituted benzoyl/isonicotinoyl-pyrazol-3-yl)-amines prepared by cyclocondensation have been evaluated for their effectiveness against certain pests and bacteria, showing the diverse applicability of pyrimidine derivatives (Deohate & Palaspagar, 2020).
properties
IUPAC Name |
2-cyclopropyl-N-methyl-6-pyrrolidin-1-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4/c1-13-10-8-11(16-6-2-3-7-16)15-12(14-10)9-4-5-9/h8-9H,2-7H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSPQJDCXNCQQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC(=N1)C2CC2)N3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-N-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



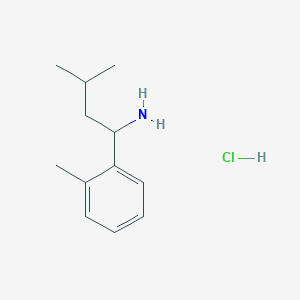


![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropan-1-amine hydrochloride](/img/structure/B1471562.png)
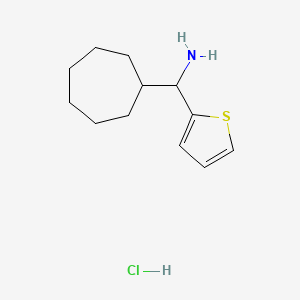
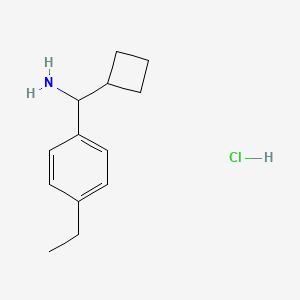
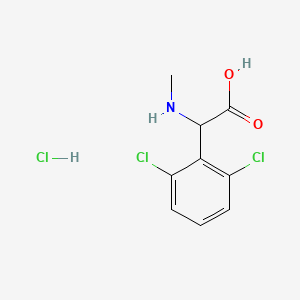

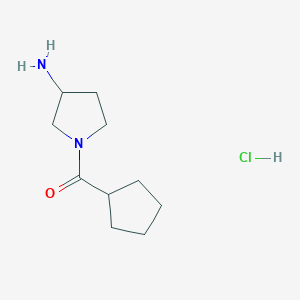
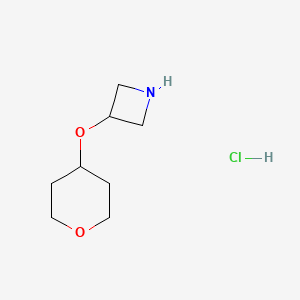

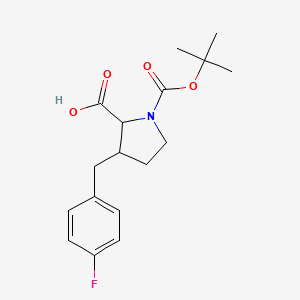
![1-{[(3-Methyloxetan-3-yl)methyl]sulfanyl}ethan-1-one](/img/structure/B1471575.png)
